Strategic Utilization of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS 1427365-82-9) in Advanced Medicinal Chemistry
Strategic Utilization of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS 1427365-82-9) in Advanced Medicinal Chemistry
Executive Summary
In the contemporary landscape of drug discovery, the design of highly selective, metabolically stable therapeutics relies heavily on the use of preorganized, multifunctional building blocks. 3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS 1427365-82-9) represents a masterclass in rational molecular design. By integrating a benzylic amine for vector projection, a 3-bromo handle for late-stage cross-coupling, and a di-ortho substitution pattern (6-fluoro, 2-methyl) for conformational locking, this intermediate serves as a highly privileged scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated synthetic workflows for integration into targeted therapeutics such as kinase inhibitors and allosteric modulators.
Physicochemical Profiling & Structural Rationale
The unique substitution pattern of CAS 1427365-82-9 is not accidental; it is engineered to solve specific pharmacokinetic and thermodynamic challenges frequently encountered in lead optimization.
The 6-Fluoro Advantage
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability, binding affinity, and lipophilicity[1]. In this scaffold, the 6-fluoro substituent serves a dual purpose. First, the extreme strength of the C–F bond (~116 kcal/mol) acts as a metabolic shield, preventing CYP450-mediated oxidation at the electron-rich ortho position. Second, its high electronegativity exerts an inductive electron-withdrawing effect, lowering the pKa of the adjacent benzylic amine. This pKa modulation reduces the basicity of the amine, thereby enhancing cellular membrane permeation and improving overall oral bioavailability[2].
The 2-Methyl Steric Lock & Conformational Preorganization
The ortho-methyl group provides critical steric hindrance that restricts the free rotation of the phenyl ring relative to the benzylic amine[3]. When combined with the 6-fluoro group, this di-ortho substitution forces the benzylic amine out of the plane of the aromatic system. This conformational constraint effectively "locks" the molecule into a bioactive conformation. By preorganizing the scaffold, the entropic penalty typically incurred upon binding to a target protein's active site is significantly reduced, leading to a more favorable free energy of binding (
The 3-Bromo Synthetic Handle
The bromine atom at the C3 position provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions. Its meta-relationship to the benzylic amine ensures that subsequent elaborations project into distinct sub-pockets of a biological target, making it an ideal core for fragment-based drug design (FBDD).
Quantitative Data Summary
Table 1: Physicochemical & Structural Parameters of CAS 1427365-82-9
| Parameter | Value | Pharmacological Relevance |
| Molecular Weight | 218.07 g/mol | Highly ligand-efficient; leaves ample MW budget for late-stage elaboration (adheres to Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Excellent theoretical membrane permeability; highly suitable for CNS or intracellular targeting. |
| Amine pKa (Predicted) | ~8.5 - 9.0 | Lowered relative to unsubstituted benzylamine (~9.3) due to the 6-fluoro group, optimizing physiological pH partitioning. |
| Steric Dihedral Angle | Restricted | Induces out-of-plane rotation of the benzylic amine, minimizing entropic penalty upon target engagement. |
Synthetic Workflows & Integration
The orthogonal reactivity of the benzylic amine and the aryl bromide allows for divergent, bidirectional synthesis. Typically, the primary amine is functionalized first to prevent competitive binding to palladium catalysts during subsequent cross-coupling steps.
Divergent synthetic workflow of CAS 1427365-82-9 via N-functionalization and C3-cross-coupling.
Application in Targeted Therapeutics: Pharmacophore Mapping
When integrated into a larger therapeutic molecule (such as a mutant EGFR or KRAS G12C inhibitor), the CAS 1427365-82-9 scaffold acts as a multi-vector anchor. The diagram below illustrates how each functional group maps to distinct protein interactions.
Pharmacophore mapping of CAS 1427365-82-9 demonstrating multi-vector target engagement.
Validated Experimental Protocols
The following protocols have been designed as self-validating systems, incorporating specific mechanistic rationales to ensure high yields and purity when working with this sterically demanding scaffold.
Protocol A: N-Acylation of the Sterically Hindered Benzylic Amine
Standard coupling reagents (e.g., EDC/HOBt) often fail or proceed sluggishly with CAS 1427365-82-9 due to the steric shielding of the benzylic amine by the adjacent 6-fluoro and 2-methyl groups. Therefore, the highly reactive uronium salt HATU is required.
-
Reagent Preparation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active HOAt ester.
-
Coupling: Add CAS 1427365-82-9 (1.0 eq) in a single portion. Stir the reaction mixture for 4–6 hours at room temperature. Monitor completion via LC-MS.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Buchwald-Hartwig Amination of the C3-Bromo Position
Coupling at the C3 position is non-trivial due to the steric shielding provided by the adjacent 2-methyl group. Successful Buchwald-Hartwig amination requires the use of bulky, electron-rich dialkylbiaryl phosphine ligands to overcome this barrier[4].
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Causality: XPhos is specifically selected because its bulky biaryl structure prevents the palladium catalyst from forming inactive dead-end complexes and significantly accelerates the challenging reductive elimination step[4].
-
Reagent Addition: To the catalyst mixture, add the N-acylated intermediate from Protocol A (1.0 eq), the desired secondary amine coupling partner (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 90°C for 12 hours under vigorous stirring.
-
Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
References
1.[1] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: 2.[2] Purser, S., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: 3.[4] Nielsen, C. D., et al. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central (PMC). Available at: 4.[3] BenchChem Technical Support Team. (2026). 2-Fluoro-6-methylbenzylamine | High-Quality Building Block. Benchchem. Available at:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Fluoro-6-methylbenzylamine|High-Quality Building Block [benchchem.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
